ethyl 1-[2-(thiophen-2-yl)acetyl]piperidine-3-carboxylate
Description
Historical Development of Thiophene-Piperidine Scaffolds
The integration of thiophene and piperidine motifs emerged in the early 2000s, driven by the need for heterocyclic systems with enhanced bioavailability and target specificity. Initial work focused on simple thiophene-carboxamide derivatives, such as 5-phenylthiophene-2-carboxamides, which demonstrated moderate antiviral activity through pseudotype viral system assays. By 2016, piperidine-substituted thiophene[3,2-d]pyrimidines marked a paradigm shift, achieving nanomolar efficacy against HIV-1 strains via non-nucleoside reverse transcriptase inhibition. These developments highlighted the piperidine ring’s role in improving metabolic stability and binding pocket accommodation.
The evolution continued with eco-friendly synthesis protocols, such as solvent-free microwave-assisted reactions, which enabled rapid access to thiophene-piperidine Schiff bases. This methodological advancement reduced synthetic complexity while maintaining high yields, accelerating structure-activity relationship (SAR) studies. By 2024, derivatives like ethyl 1-[2-(thiophen-2-yl)acetyl]piperidine-3-carboxylate began appearing in preclinical evaluations, leveraging both historical insights and modern synthetic tools.
Positioning of this compound in Contemporary Research
This compound occupies a unique niche as a dual-functionalized scaffold. Its structure combines:
- A thiophene-2-acetyl group , which enhances π-π stacking interactions with hydrophobic enzyme pockets.
- A piperidine-3-carboxylate moiety , which introduces stereoelectronic diversity for hydrogen bonding and solubility modulation.
Recent studies on analogous compounds, such as thiophene-carboxamides with piperidine substitutions, have demonstrated antiviral EC50 values in the micromolar range (3.53–9.70 μM) against Ebola pseudotypes. Similarly, piperidine-decorated thiophene[3,2-d]pyrimidines achieved EC50 values of <10 nM against HIV-1, underscoring the scaffold’s adaptability. This compound builds on these findings by incorporating an ethyl ester group, which may improve oral bioavailability through enhanced membrane permeability.
Significance in Heterocyclic Medicinal Chemistry
The compound’s significance lies in its modular architecture, which allows systematic exploration of three key regions:
- Thiophene ring : Serves as a bioisostere for phenyl groups, offering improved metabolic resistance and electronic tunability.
- Acetyl linker : Provides conformational flexibility, enabling optimal positioning of the piperidine moiety in target binding sites.
- Piperidine-3-carboxylate : Introduces chiral centers for stereoselective interactions and pH-dependent solubility via the ester group.
This triad of features aligns with trends in multitarget drug design, where hybrid scaffolds address resistance mechanisms in viral and bacterial targets. For instance, replacing thiophene with thiazole or furan in related compounds maintained antiviral activity, suggesting broad applicability of the core design.
Research Objectives and Scientific Rationale
Current research on this compound focuses on three objectives:
- Mechanistic Elucidation : Determine whether the compound inhibits viral entry (like Ebola pseudotype inhibitors) or enzymatic activity (similar to HIV-1 NNRTIs).
- SAR Optimization : Systematically vary substituents at the acetyl linker and piperidine ring to enhance potency and selectivity.
- Pharmacokinetic Profiling : Assess the impact of the ethyl ester on metabolic stability using in vitro microsomal assays and in vivo rat models.
Preliminary data from analogous compounds suggest that free amine groups on the piperidine ring are critical for activity, as N-Boc-protected derivatives showed complete loss of efficacy. Additionally, microwave-assisted Suzuki couplings and Mitsunobu reactions—key steps in synthesizing such hybrids—have been optimized to achieve yields >75%.
Table 1. Comparative Activity of Thiophene-Piperidine Derivatives
Properties
IUPAC Name |
ethyl 1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-2-18-14(17)11-5-3-7-15(10-11)13(16)9-12-6-4-8-19-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYHIRYENVSJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-[2-(thiophen-2-yl)acetyl]piperidine-3-carboxylate involves several steps, including the formation of the thiophene ring and the piperidine ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Ethyl 1-[2-(thiophen-2-yl)acetyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 1-[2-(thiophen-2-yl)acetyl]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a reference substance for drug impurities and reagents.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(thiophen-2-yl)acetyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
The compound’s key structural elements are compared below with similar molecules (Table 1):
Table 1: Structural and Functional Comparison of Ethyl 1-[2-(Thiophen-2-yl)acetyl]piperidine-3-carboxylate and Analogs
Key Observations:
Core Scaffold :
- The target compound and beta-hydroxythiofentanyl share a piperidine backbone, but substituents diverge significantly. Beta-hydroxythiofentanyl’s N-phenylpropionamide group is replaced by an ethyl carboxylate and acetyl-thiophene in the target compound, likely altering polarity and receptor affinity .
- The pyrrolidine-based analog () retains the thiophen-2-yl acetyl group but incorporates a hydroxypyrrolidine and methylthiazole benzyl moiety, suggesting tailored solubility or target engagement .
Thiophen-2-yl Acetyl Group :
- Present in all listed analogs, this group contributes to π-π stacking interactions. In benzimidazole derivatives (), it enhances aromaticity and stability, while in opioid analogs (), it may modulate blood-brain barrier permeability .
Functional Groups: The ethyl carboxylate in the target compound and ’s nitro/trifluorophenyl-substituted piperidine introduces distinct electronic effects.
Pharmacological Implications
- Beta-hydroxythiofentanyl: As an opioid agonist, its piperidine-thiophene architecture highlights the scaffold’s relevance in CNS drug design.
- Pyrrolidine Derivative () : The hydroxypyrrolidine and methylthiazole groups suggest possible kinase or protease inhibition, a divergent therapeutic pathway from the target compound .
Physicochemical Properties
- Solubility and Stability : The ethyl carboxylate in the target compound enhances hydrophilicity compared to beta-hydroxythiofentanyl’s amide. However, ester groups are prone to hydrolysis, which may limit oral bioavailability .
- Electron Effects : The thiophene ring’s electron-rich nature contrasts with ’s nitro/trifluorophenyl groups, suggesting differences in redox behavior and intermolecular interactions .
Biological Activity
Ethyl 1-[2-(thiophen-2-yl)acetyl]piperidine-3-carboxylate (CAS No. 310454-57-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₄H₁₉NO₃S
- Molecular Weight : 281.37 g/mol
- Purity : Typically ≥95%
- Storage Conditions : Recommended at 4°C
The biological activity of this compound is primarily attributed to its structural features, which allow for interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as IKKβ, which plays a crucial role in the NF-κB signaling pathway. This pathway is often activated in various cancers, leading to increased cell proliferation and survival .
- Receptor Modulation : It may act as a ligand for muscarinic acetylcholine receptors (M3R), which are implicated in processes such as cell proliferation and resistance to apoptosis . This interaction suggests potential applications in treating conditions characterized by aberrant cell growth.
- Cytotoxicity : Research indicates that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .
Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental models:
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated a significant increase in apoptosis rates when treated with this compound compared to control groups, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Another investigation focused on the compound's ability to inhibit the NF-κB pathway via IKKβ inhibition. This study provided insights into how structural modifications can enhance binding affinity and selectivity for target proteins involved in cancer progression .
Q & A
Basic: What synthetic methodologies are established for ethyl 1-[2-(thiophen-2-yl)acetyl]piperidine-3-carboxylate?
Answer:
The synthesis involves multi-step reactions, typically starting with the functionalization of the piperidine ring. A common approach includes:
Acylation of Piperidine : Reacting piperidine-3-carboxylate derivatives with 2-(thiophen-2-yl)acetic acid chloride under basic conditions (e.g., triethylamine in dry dichloromethane) to introduce the thiophene-acetyl group .
Esterification : Ethyl ester formation via nucleophilic substitution, often using ethanol and catalytic sulfuric acid .
Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Key parameters include temperature control (0–25°C for acylation) and inert atmosphere to prevent hydrolysis .
Basic: How is the structural conformation of this compound confirmed?
Answer:
Structural confirmation employs:
- X-ray Crystallography : Using SHELX software (SHELXL for refinement) to determine crystal packing and bond angles. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Spectroscopic Techniques :
Advanced: How can reaction conditions be optimized for improved yield?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance acylation efficiency .
- Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate esterification .
- Temperature Gradients : Stepwise heating (e.g., 40°C for acylation, room temperature for esterification) to balance reactivity and side reactions .
Yield tracking via HPLC (C18 column, 70:30 acetonitrile/water) ensures reproducibility .
Basic: What analytical techniques characterize purity and identity?
Answer:
- HPLC : Reverse-phase chromatography (90% purity threshold, retention time ~12.5 min) .
- Melting Point : Sharp range (e.g., 145–147°C) confirms crystalline purity .
- FT-IR : Peaks at 1720 cm (ester C=O) and 1650 cm (amide C=O) validate functional groups .
Advanced: How is binding affinity to biological targets analyzed?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilizing target enzymes (e.g., cyclooxygenase-2) to measure real-time binding kinetics (K values) .
- Molecular Docking : AutoDock Vina simulations to predict binding poses with thiophene interactions in hydrophobic pockets .
- In Vitro Assays : Dose-response curves (IC determination) in cell lines (e.g., RAW 264.7 for anti-inflammatory activity) .
Advanced: How to resolve contradictions in reported pharmacological data?
Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell type, incubation time) across studies to identify variability sources .
- Dose-Response Reproducibility : Replicate experiments with standardized protocols (e.g., 24-h incubation, 10% FBS in media) .
- Pathway Profiling : RNA sequencing to confirm target engagement (e.g., NF-κB suppression for anti-inflammatory claims) .
Basic: What key physicochemical properties are critical for research?
Answer:
| Property | Value/Method | Reference |
|---|---|---|
| LogP | 2.8 (Predicted via ChemAxon) | |
| Solubility | 0.5 mg/mL in DMSO (25°C) | |
| Collision Cross-Section | 153.9 Ų ([M+H]) via TWIM-MS | |
| Stability | >6 months at -20°C (desiccated) |
Advanced: How are metabolic pathways elucidated for this compound?
Answer:
- Microsomal Incubation : Liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at piperidine C4) .
- CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4) to assess enzyme inhibition potential .
- Pharmacokinetic Modeling : NONMEM for half-life (t) and clearance predictions .
Basic: What computational tools predict molecular interactions?
Answer:
- Density Functional Theory (DFT) : Gaussian 16 to optimize geometry and calculate electrostatic potential maps .
- Molecular Dynamics (MD) : GROMACS for simulating ligand-receptor dynamics (e.g., 100 ns trajectories) .
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling .
Advanced: What challenges arise in multi-step synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
